1-Benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate
Overview
Description
The compound 1-Benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and the presence of nitrogen atoms that can engage in hydrogen bonding and other interactions. Piperazine derivatives are often explored for their potential biological activities and can serve as intermediates in the synthesis of various biologically active compounds .
Synthesis Analysis
The synthesis of piperazine derivatives typically involves stepwise reactions where the piperazine core is functionalized with different substituents. For instance, the synthesis of 1,4-dipiperazino benzenes involves transition metal-catalyzed N-arylation of chiral piperazines . Other methods include condensation reactions , amination reactions using CuI, ethylene glycol, and potassium phosphate as catalysts , and the modified Bruylants approach for sterically congested piperazine derivatives . These methods highlight the diverse synthetic strategies employed to obtain piperazine derivatives with varying side chains and functional groups.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often confirmed by X-ray crystallography. For example, the crystal structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was determined, revealing typical bond lengths and angles for this type of compound . Similarly, the structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was elucidated, showing weak intermolecular interactions and aromatic π-π stacking . These studies provide insights into the three-dimensional arrangement of atoms and the potential for molecular interactions.
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, depending on their functional groups. For instance, tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate is an intermediate for the synthesis of biologically active benzimidazole compounds . The reactivity of the piperazine nitrogen atoms and other functional groups allows for further transformations, which can be utilized to synthesize target molecules with desired biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. For example, the crystal structure and intermolecular interactions can affect the compound's solubility, melting point, and stability . Spectroscopic methods such as FT-IR, 1H & 13C NMR, and LCMS are commonly used to characterize these compounds and confirm their identities . Additionally, the presence of bulky tert-butyl groups can introduce steric hindrance, influencing the compound's reactivity and interactions with biological targets .
Scientific Research Applications
Synthesis and Intermediate Applications
Synthesis of Biologically Active Compounds : Piperazine derivatives, such as tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, have been synthesized and are important intermediates for the creation of biologically active benzimidazole compounds (Liu Ya-hu, 2010).
Potential Anti-Malarial Agents : Certain piperazine derivatives have shown anti-malarial activity, highlighting the potential for these compounds in the development of new anti-malarial medications (W. Cunico et al., 2009).
Antibacterial and Antifungal Activities : Derivatives like tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate have been studied for their antibacterial and antifungal properties against several microorganisms (B. Kulkarni et al., 2016).
Pharmacologically Useful Core : Piperazine derivatives have been identified as having a pharmacologically useful core, useful in the synthesis of complex pharmaceutical agents (Ashwini Gumireddy et al., 2021).
Molecular Structure and Crystallography
Crystal and Molecular Structure Studies : Piperazine derivatives' crystal and molecular structures, like tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate, have been reported, providing insights into their chemical properties and potential applications (C. Mamat et al., 2012).
Hirshfeld Surface Analysis : Studies like the crystal structure studies and Hirshfeld surface analysis of novel piperazine derivatives have been conducted to understand their molecular interactions and stability (K. Kumara et al., 2017).
X-Ray Diffraction and DFT Calculations : Detailed X-ray diffraction studies and DFT calculations of piperazine derivatives help in understanding their molecular conformations and electrostatic potentials, which are crucial for their application in various scientific fields (Zhi-Ping Yang et al., 2021).
Safety And Hazards
The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation). Precautionary statements include P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P337+P313 (If eye irritation persists: Get medical advice/attention), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P362+P364 (Take off contaminated clothing and wash it before reuse), and P332+P313 (If skin irritation occurs: Get medical advice/attention) .
properties
IUPAC Name |
1-O-benzyl 4-O-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5/c1-18(2,3)25-16(22)19-9-10-20(15(11-19)12-21)17(23)24-13-14-7-5-4-6-8-14/h4-8,15,21H,9-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UINOMZOGOKYFHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)CO)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901129090 | |
Record name | 4-(1,1-Dimethylethyl) 1-(phenylmethyl) 2-(hydroxymethyl)-1,4-piperazinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901129090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate | |
CAS RN |
317365-33-6 | |
Record name | 4-(1,1-Dimethylethyl) 1-(phenylmethyl) 2-(hydroxymethyl)-1,4-piperazinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=317365-33-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1,1-Dimethylethyl) 1-(phenylmethyl) 2-(hydroxymethyl)-1,4-piperazinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901129090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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